molecular formula C19H16ClNO2 B5866978 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide CAS No. 618400-09-2

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide

Cat. No.: B5866978
CAS No.: 618400-09-2
M. Wt: 325.8 g/mol
InChI Key: FPEKTJCNGNXAKO-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is a synthetic small molecule belonging to the 5-aryl furan-2-carboxamide class. Its structure features a furan ring substituted at the 5-position with a 2-chlorophenyl group and an N-linked 2,5-dimethylphenyl carboxamide moiety. The compound’s design likely aims to optimize steric and electronic properties for receptor binding, balancing substituent effects on potency, selectivity, and physicochemical properties.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-7-8-13(2)16(11-12)21-19(22)18-10-9-17(23-18)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEKTJCNGNXAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618400-09-2
Record name 5-(2-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)-2-FURAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an appropriate amine, such as 2,5-dimethylaniline, under suitable conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the aromatic substituents.

    Reduction: Reduction reactions may target the carboxamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Steric Effects

  • Chlorine Substitution: The hit compound 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide (IC50 ~1 µM) demonstrates that dichlorination at R1 enhances potency compared to monochloro derivatives. However, excessive steric bulk (e.g., 2,5-dichloro vs. 2-chloro) may reduce binding efficiency .
  • N-Substituent Position : The 2,6-dimethylphenyl group in the hit compound provides optimal steric hindrance for S1P4 selectivity. Shifting substituents to 2,5-dimethyl (as in the target compound) may alter receptor interaction geometry .

Electronic Effects

  • Methoxy vs.
  • Diethyl Substitution : The 2,6-diethylphenyl group increases lipophilicity (clogP ~4.5), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Heterocyclic Modifications

The oxazolopyridine-containing analogue () exemplifies how planar heterocycles can enhance binding via π-π stacking but may introduce synthetic complexity and solubility challenges .

Biological Activity

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is a compound belonging to the class of furan carboxamides, characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClNO2C_{19}H_{16}ClNO_2, with a molecular weight of approximately 329.79 g/mol. The structure features a furan ring attached to a carboxamide group, with distinct aromatic substituents that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : This can be achieved through methods such as the Paal-Knorr synthesis.
  • Introduction of the Carboxamide Group : The furan ring is reacted with an appropriate amine (e.g., 2,5-dimethylaniline).
  • Substitution with Chlorophenyl Group : Electrophilic aromatic substitution is used to introduce the chlorophenyl group.

Pharmacological Evaluation

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in modulating neurotransmitter systems. For instance, studies on related compounds have shown their potential as agonists for serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders .

The biological activity of this compound may be attributed to its ability to interact with multiple receptors, including:

  • Serotonin Receptors (5-HT1A, 5-HT2A) : These receptors are crucial in mediating effects related to anxiety and depression.
  • Dopaminergic Receptors : Modulation of these receptors can influence various neurological conditions .

Case Studies and Findings

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can exhibit significant activity against various cell lines. For example, some studies report low cytotoxicity and effective inhibition against viral targets .
  • Mechanistic Insights : Mechanistic studies suggest that the compound may inhibit specific pathways involved in viral replication, making it a candidate for further investigation in antiviral therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey DifferencesPotential Biological Activity
5-(2-chlorophenyl)furan-2-carboxamideLacks dimethylphenyl groupReduced pharmacological profile
N-(2,5-dimethylphenyl)furan-2-carboxamideLacks chlorophenyl groupDifferent receptor interaction
5-phenylfuran-2-carboxamideLacks both substituentsLikely lower lipophilicity

The presence of both chlorophenyl and dimethylphenyl groups in this compound enhances its lipophilicity and may alter its reactivity compared to similar compounds, potentially leading to distinctive biological activities not observed in other derivatives.

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